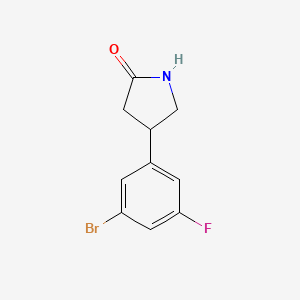

4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one

Description

4-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one (CAS: Not explicitly provided; molecular formula: $ \text{C}{10}\text{H}9\text{BrFNO} $) is a pyrrolidinone derivative featuring a bromo and fluoro substituent on the phenyl ring at the 3- and 5-positions, respectively. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of positron emission tomography (PET) radiotracers for neurological imaging. The compound was synthesized via a procedure yielding 66%, as confirmed by $ ^1\text{H} $ NMR (CDCl$ _3 $, 400 MHz) with characteristic peaks at δ 7.18 (t), 7.15 (dt), and 6.90 (dt) for the aromatic protons .

Properties

IUPAC Name |

4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c11-8-1-6(2-9(12)4-8)7-3-10(14)13-5-7/h1-2,4,7H,3,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFJLOGKTHNLTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC(=CC(=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of 3-bromo-5-fluoroaniline with succinic anhydride in the presence of a suitable catalyst to form the corresponding amide. This intermediate is then cyclized under acidic conditions to yield the desired pyrrolidin-2-one derivative .

Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

4-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

4-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of 4-(3-bromo-5-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in PET Radiotracer Development

a. 4-(3-Fluoro-5-iodophenyl)-1-((3-methylpyridin-4-yl)methyl)-pyrrolidin-2-one (Compound 14)

- Substituents : 3-Fluoro, 5-iodo on phenyl; additional 3-methylpyridinylmethyl group.

- Molecular Weight : Higher than the target compound due to iodine (I) and pyridinylmethyl moiety.

- Synthesis : Yielded 71% with distinct $ ^1\text{H} $ NMR signals (e.g., δ 8.41 for pyridine protons) .

- Application : Used in PET radiotracers for synaptic vesicle glycoprotein imaging. The iodine substituent may enhance target affinity but reduce metabolic stability compared to bromine.

b. 5-(3-Bromophenyl)pyrrolidin-2-one

- Molecular Formula: $ \text{C}{10}\text{H}{10}\text{BrNO} $.

- Role: A positional isomer used as a fine chemical intermediate.

Derivatives with Heterocyclic Modifications

a. 4-(4-Amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-aryl-pyrrolidin-2-ones (Compounds 4a, 4b)

- Substituents: 4-Amino-thioxo-triazolyl group; aryl = 4-fluorophenyl (4a) or 4-chlorophenyl (4b).

- Synthesis : Lower yields (42–52%) compared to the target compound (66%).

b. 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one

Key Research Findings and Trends

Substituent Effects :

- Bromine vs. Iodine: Bromine (in the target compound) offers a balance between metabolic stability and lipophilicity, whereas iodine (in Compound 14) may enhance target binding but increase susceptibility to dehalogenation .

- Fluorine’s Role: The 5-fluoro substituent in the target compound improves electronegativity and may enhance blood-brain barrier penetration in PET tracers.

Synthetic Efficiency :

- The target compound’s 66% yield outperforms triazole-containing derivatives (42–52%), highlighting its practicality as an intermediate .

Biological Activity

4-(3-Bromo-5-fluorophenyl)pyrrolidin-2-one is a pyrrolidinone derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrrolidine ring linked to a phenyl group with specific halogen substitutions, which influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a bromine atom and a fluorine atom on the phenyl ring, which are crucial for its biological activity. The presence of these halogens often enhances the compound's interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound's structural features allow it to bind effectively to active sites, potentially inhibiting or modulating enzyme activity. This mechanism is significant in the context of drug design, particularly for therapeutic agents targeting cancer and neurological disorders.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound may inhibit various enzymes, making it a candidate for further studies in enzyme inhibition assays. The structural similarity to other biologically active molecules enhances its potential as a biochemical probe.

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties. These activities are critical for developing treatments for conditions involving inflammation and pain management.

Anticancer Potential

Research is ongoing to evaluate the anticancer properties of this compound. Its ability to modulate enzyme activity may play a role in cancer cell proliferation inhibition, making it a subject of interest in oncology research.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that variations in halogen substitution significantly affect biological activity profiles. For instance:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(3-Chloro-5-fluorophenyl)pyrrolidin-2-one | Chlorine instead of bromine | Different receptor affinity |

| 4-(3-Bromo-5-methylphenyl)pyrrolidin-2-one | Methyl substitution on phenyl | Altered lipophilicity affecting absorption |

These comparisons illustrate how substituent variations can lead to distinct pharmacological effects, emphasizing the importance of structural modifications in drug development.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrolidinone derivatives, including this compound:

- Enzyme Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.

- Animal Models : Preclinical studies using animal models have shown promising results regarding its efficacy in reducing tumor growth and improving survival rates in cancer models .

- Pharmacokinetics : Research into the absorption, distribution, metabolism, and excretion (ADME) profiles indicates favorable characteristics for oral bioavailability, which is crucial for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.